REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5](=[O:10])([O:8][CH3:9])OC>>[CH3:9][O:8][C:5]([NH:3][CH2:2][CH2:1][NH:4][C:5]([O:8][CH3:9])=[O:10])=[O:10]
|
Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
|
C(CN)N
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
TBD (0.1 g) was added
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Type
|
CUSTOM
|
Details
|
After this time a white solid product was collected
|
Type
|
CUSTOM
|
Details
|
recrystallised from methanol
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)NCCNC(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |